molecular formula C8H20O2Si B564622 2-tert-Butyldimethylsilyloxyethanol-d4 CAS No. 764650-43-3

2-tert-Butyldimethylsilyloxyethanol-d4

Cat. No.: B564622
CAS No.: 764650-43-3
M. Wt: 180.355
InChI Key: YJYAGNPMQVHYAH-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyldimethylsilyloxyethanol-d4 is a stable isotope-labeled compound with the molecular formula C8H16D4O2Si and a molecular weight of 180.35 . This compound is commonly used in research and analytical applications due to its unique properties and stable isotope labeling.

Preparation Methods

The synthesis of 2-tert-Butyldimethylsilyloxyethanol-d4 typically involves the reaction of tert-butyldimethylsilyl chloride with deuterated ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-tert-Butyldimethylsilyloxyethanol-d4 can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-tert-Butyldimethylsilyloxyethanol-d4 is widely used in scientific research, including:

    Chemistry: It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.

    Medicine: It aids in the development of deuterium-labeled drugs for pharmacokinetic studies.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyldimethylsilyloxyethanol-d4 involves its interaction with molecular targets through its silyl and hydroxyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The deuterium labeling allows for precise tracking and analysis in experimental studies .

Comparison with Similar Compounds

Similar compounds to 2-tert-Butyldimethylsilyloxyethanol-d4 include:

    2-tert-Butyldimethylsilyloxyethanol: The non-deuterated version of the compound.

    2-(tert-Butyldimethylsilyl)ethanol: A related compound with a similar structure but different functional groups.

    2-(tert-Butyldimethylsilyloxy)ethoxyethanol: Another similar compound with an extended ethoxy group

The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYAGNPMQVHYAH-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675740
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764650-43-3
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.